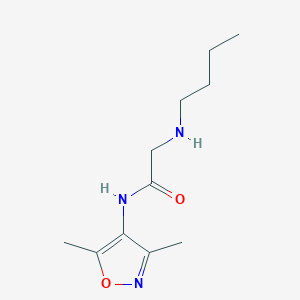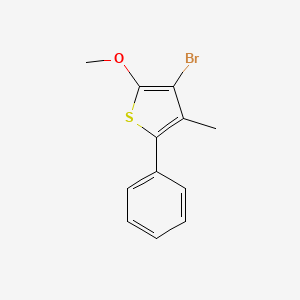![molecular formula C17H12N4O2S B12530330 Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- CAS No. 849543-90-4](/img/structure/B12530330.png)
Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is part of the broader class of thiazolo-triazole derivatives, which are known for their diverse biological activities and utility in various fields such as medicinal chemistry, materials science, and nanotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- typically involves multi-step procedures. One common method includes the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions, mediated by visible light . This green chemistry approach is advantageous as it reduces the ecological footprint of the synthesis process.
Another method involves the regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles . This process is influenced by the nature of the alkenyl substituent and the reaction conditions, such as the choice of electrophilic agents and solvents.
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation and polyphosphoric acid has also been reported to facilitate intramolecular cyclization reactions, which are crucial for the formation of the thiazolo-triazole core .
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, potassium thiocyanate for thiolation, and various alkyl halides for alkylation. Reaction conditions often involve refluxing in ethanol or other suitable solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted thiazolo-triazole derivatives, which can exhibit enhanced biological activities or improved material properties .
Applications De Recherche Scientifique
Medicinal Chemistry: This compound has shown promise as an anticancer agent, with certain derivatives exhibiting significant activity against cancer cell lines without causing toxicity to normal cells.
Materials Science: The compound is used as a stabilizer in the synthesis of silver and gold nanoparticles, which are important for various nanotechnological applications.
Mécanisme D'action
The mechanism of action of Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting critical signaling pathways . The compound’s anti-inflammatory effects are likely due to its inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazol-7-ium: This compound is similar in structure but differs in its cationic nature and is used as a stabilizer for nanoparticles.
Thiazolo[5,1-b][1,3]thiazin-4-ium: Another related compound, known for its antimicrobial and antifungal properties.
Uniqueness
Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to stabilize nanoparticles and its potent anticancer properties make it a valuable compound in both medicinal and materials science research .
Propriétés
Numéro CAS |
849543-90-4 |
|---|---|
Formule moléculaire |
C17H12N4O2S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
6-[(4-nitrophenyl)methyl]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C17H12N4O2S/c22-21(23)14-8-6-12(7-9-14)10-15-11-24-17-18-16(19-20(15)17)13-4-2-1-3-5-13/h1-9,11H,10H2 |
Clé InChI |
YWWFSEDYCOXPAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene](/img/structure/B12530256.png)
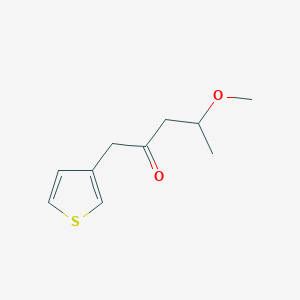
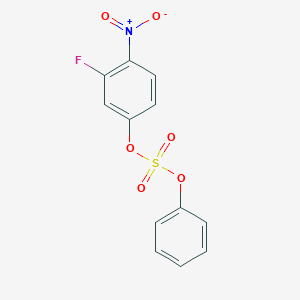
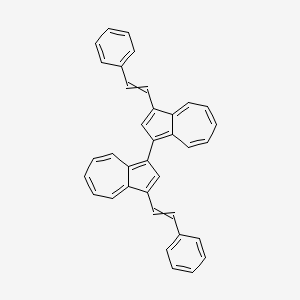
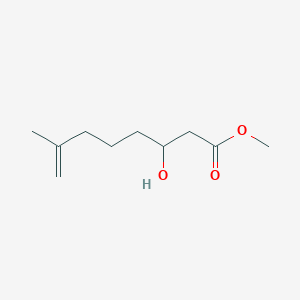
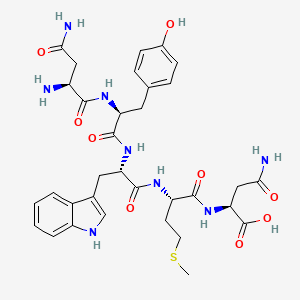
![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)
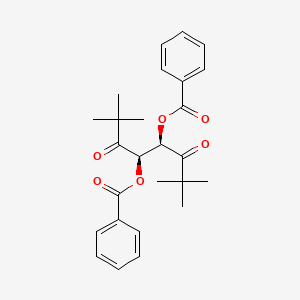
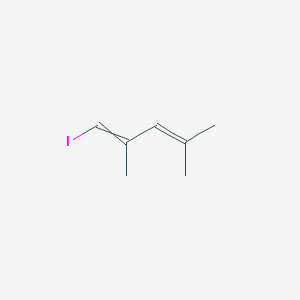
![2-Fluoro-6h-benzo[c]chromen-6-one](/img/structure/B12530303.png)
![2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine](/img/structure/B12530309.png)
